molecular formula C12H10ClN3O B13874628 2-Phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;hydrochloride

2-Phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;hydrochloride

Cat. No.: B13874628
M. Wt: 247.68 g/mol
InChI Key: VVRPKSJOQICALT-UHFFFAOYSA-N
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Description

2-Phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;hydrochloride is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating the starting materials with sodium methoxide (MeONa) at reflux in butanol (BuOH). This reaction can selectively form pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The oxidation of the methylsulfanyl group to a sulfoxide or sulfone.

    Substitution: Substitution reactions involving the replacement of functional groups such as the SMe group with other groups like OBu.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include derivatives of pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one, which exhibit various biological activities .

Scientific Research Applications

2-Phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves the inhibition of specific enzymes and pathways:

Properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C12H9N3O.ClH/c16-12-9-6-7-13-11(9)14-10(15-12)8-4-2-1-3-5-8;/h1-7H,(H2,13,14,15,16);1H

InChI Key

VVRPKSJOQICALT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=O)N2.Cl

Origin of Product

United States

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